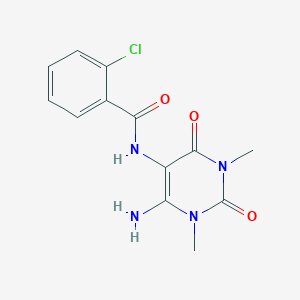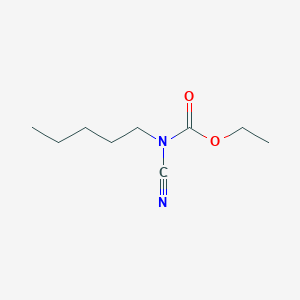
ethyl N-cyano-N-pentylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-cyano-N-pentylcarbamate, also known as EPC, is a carbamate derivative that has been widely used in scientific research due to its unique properties. EPC is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 191.25 g/mol and a boiling point of 225°C. EPC has been found to have a variety of biological and physiological effects, making it a valuable tool in the study of various diseases and conditions.
Mécanisme D'action
The mechanism of action of ethyl N-cyano-N-pentylcarbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl N-cyano-N-pentylcarbamate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
Ethyl N-cyano-N-pentylcarbamate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory conditions such as arthritis and neuropathic pain. ethyl N-cyano-N-pentylcarbamate has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, ethyl N-cyano-N-pentylcarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl N-cyano-N-pentylcarbamate is its versatility. It can be used in a variety of scientific research applications, making it a valuable tool for researchers. Additionally, ethyl N-cyano-N-pentylcarbamate is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of ethyl N-cyano-N-pentylcarbamate is its potential toxicity. It has been found to have toxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, ethyl N-cyano-N-pentylcarbamate has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research on ethyl N-cyano-N-pentylcarbamate. One area of interest is the development of ethyl N-cyano-N-pentylcarbamate-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-cyano-N-pentylcarbamate and its effects on different cell types. Finally, there is potential for the development of new synthesis methods and purification techniques for ethyl N-cyano-N-pentylcarbamate, which could improve its availability and purity for use in experiments.
Méthodes De Synthèse
Ethyl N-cyano-N-pentylcarbamate can be synthesized through the reaction of ethyl chloroformate and pentylamine in the presence of sodium cyanide. The reaction produces ethyl N-cyano-N-pentylcarbamate as the main product, along with some other by-products. The purity of ethyl N-cyano-N-pentylcarbamate can be improved through various purification methods, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Ethyl N-cyano-N-pentylcarbamate has been widely used in scientific research as a tool for studying various diseases and conditions. It has been found to have a variety of biological and physiological effects, including anti-inflammatory, anti-tumor, and anticonvulsant properties. ethyl N-cyano-N-pentylcarbamate has also been used as a tool for studying the mechanisms of action of various drugs and compounds.
Propriétés
Numéro CAS |
187239-11-8 |
|---|---|
Nom du produit |
ethyl N-cyano-N-pentylcarbamate |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
ethyl N-cyano-N-pentylcarbamate |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-6-7-11(8-10)9(12)13-4-2/h3-7H2,1-2H3 |
Clé InChI |
KHGYORHKPRFEDP-UHFFFAOYSA-N |
SMILES |
CCCCCN(C#N)C(=O)OCC |
SMILES canonique |
CCCCCN(C#N)C(=O)OCC |
Synonymes |
Carbamic acid, cyanopentyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



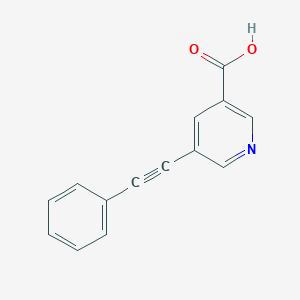
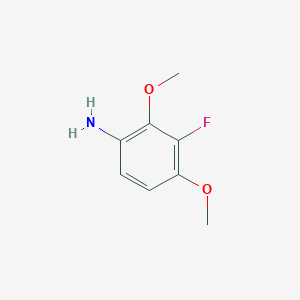
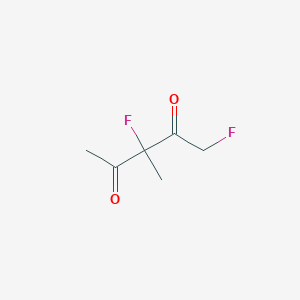
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)
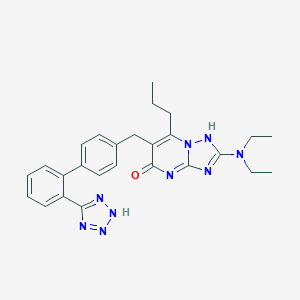
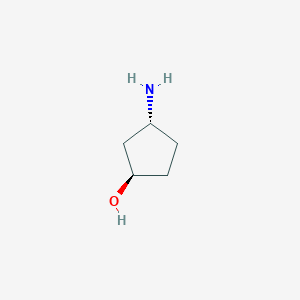
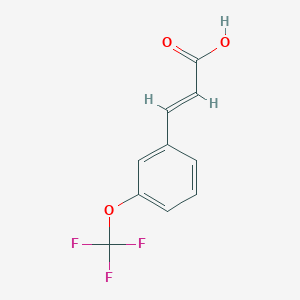
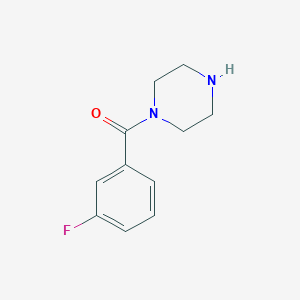
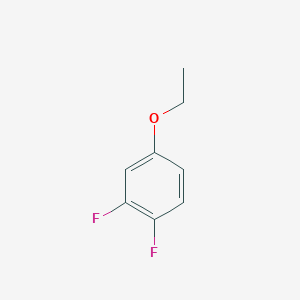
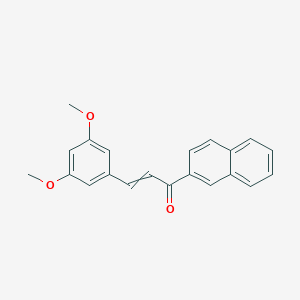
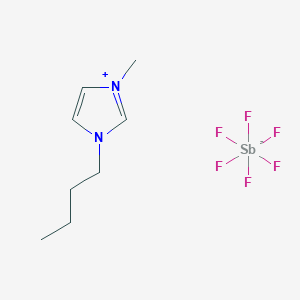
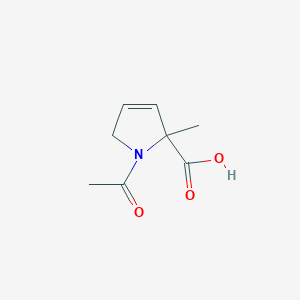
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
